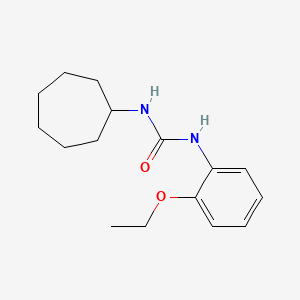
1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyrazinyl group attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 2-methoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyrazinyl group can be reduced to a pyrazolidinyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyrazin-2-ylurea.
Reduction: Formation of 1-(2-Methoxyphenyl)-3-pyrazolidin-2-ylurea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of advanced polymers and coatings with unique properties.
作用機序
The mechanism of action of 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group enhances its binding affinity to these targets, while the pyrazinyl group modulates its activity. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions. This mechanism is particularly relevant in its potential anti-cancer applications, where it targets enzymes involved in cell division and growth.
類似化合物との比較
1-(2-Methoxyphenyl)-3-pyrazin-2-ylthiourea: Similar structure but with a thiourea moiety instead of urea.
1-(2-Methoxyphenyl)-3-pyrazin-2-ylcarbamate: Contains a carbamate group instead of urea.
1-(2-Methoxyphenyl)-3-pyrazin-2-ylguanidine: Features a guanidine group in place of urea.
Uniqueness: 1-(2-Methoxyphenyl)-3-pyrazin-2-ylurea is unique due to its balanced combination of the methoxyphenyl and pyrazinyl groups, which confer specific chemical and biological properties. Its urea moiety provides stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-pyrazin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-10-5-3-2-4-9(10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJPMWGSTRFALP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1,3-DICARBOXYLIC ACID](/img/structure/B5261486.png)
![N-[(E)-1-(3,4-diphenyl-1,3-thiazol-3-ium-2-yl)prop-1-en-2-yl]-4-methylaniline;bromide](/img/structure/B5261503.png)
![1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5261505.png)

![N-[(2-ethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine;hydrochloride](/img/structure/B5261522.png)
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(4-fluorobenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5261527.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxybenzamide](/img/structure/B5261530.png)
![6,8-dimethyl-7-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5261545.png)
![N-{[1-(1H-indol-2-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5261562.png)
![2-hydroxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}acetamide](/img/structure/B5261571.png)
![N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5261577.png)
![2-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5261579.png)
![2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5261584.png)
![7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5261586.png)
